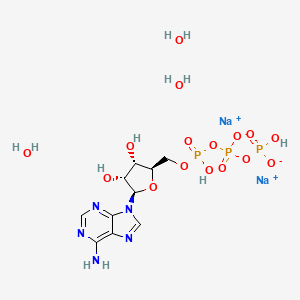
ATP disodium trihydrate
Descripción
Adenosine 5’-triphosphate disodium salt trihydrate is a chemical compound with the empirical formula C10H20N5Na2O16P3. It is a form of adenosine triphosphate (ATP) that is stabilized with disodium salt and three molecules of water. ATP is a central molecule in cellular energy transfer, playing a crucial role in various biochemical processes, including respiration, biosynthetic reactions, and cell signaling .
Propiedades
Número CAS |
51963-61-2 |
|---|---|
Fórmula molecular |
C10H20N5Na2O16P3 |
Peso molecular |
605.19 g/mol |
Nombre IUPAC |
disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate;trihydrate |
InChI |
InChI=1S/C10H16N5O13P3.2Na.3H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;3*1H2/q;2*+1;;;/p-2/t4-,6-,7-,10-;;;;;/m1...../s1 |
Clave InChI |
MWEQTWJABOLLOS-AZGWGOJFSA-L |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N.O.O.O.[Na+].[Na+] |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N.O.O.O.[Na+].[Na+] |
Descripción física |
Solid |
Solubilidad |
1000.0 mg/mL; 862 mg/mL (magnesium salt) |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Adenosine 5’-triphosphate disodium salt trihydrate can be synthesized through enzymatic methods involving the phosphorylation of adenosine diphosphate (ADP) using ATP synthase. This process typically occurs under controlled conditions with specific pH and temperature settings to ensure optimal enzyme activity .
Industrial Production Methods
Industrial production of adenosine 5’-triphosphate disodium salt trihydrate often involves microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce ATP, which is then extracted and purified. The final product is crystallized to obtain the disodium salt trihydrate form .
Análisis De Reacciones Químicas
Types of Reactions
Adenosine 5’-triphosphate disodium salt trihydrate undergoes various chemical reactions, including:
Hydrolysis: ATP can be hydrolyzed to adenosine diphosphate (ADP) and inorganic phosphate (Pi) or to adenosine monophosphate (AMP) and pyrophosphate (PPi).
Phosphorylation: ATP acts as a phosphate donor in phosphorylation reactions, transferring a phosphate group to substrates such as proteins, sugars, and lipids.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions with the presence of enzymes such as ATPases.
Phosphorylation: Requires kinases and specific substrates under physiological conditions.
Major Products
Hydrolysis: ADP, AMP, Pi, and PPi.
Phosphorylation: Phosphorylated substrates, ADP, and AMP.
Aplicaciones Científicas De Investigación
Adenosine 5’-triphosphate disodium salt trihydrate is widely used in scientific research due to its central role in cellular metabolism. Some key applications include:
Biochemistry: Used to study enzyme kinetics and energy transfer processes.
Cell Biology: Employed in assays to measure cellular ATP levels, which are indicative of cell viability and metabolic activity.
Mecanismo De Acción
Adenosine 5’-triphosphate disodium salt trihydrate exerts its effects primarily through its role as an energy carrier. It provides the necessary energy for various cellular processes by hydrolyzing its high-energy phosphate bonds. ATP binds to specific enzymes and proteins, facilitating conformational changes that drive biochemical reactions. It also acts as a substrate for kinases and adenylate cyclase, leading to the production of cyclic adenosine monophosphate (cAMP), a secondary messenger involved in cell signaling .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine diphosphate (ADP): A lower-energy form of ATP with two phosphate groups.
Adenosine monophosphate (AMP): A further hydrolyzed form with one phosphate group.
Guanosine triphosphate (GTP): Similar to ATP but with guanine as the nucleobase.
Uniqueness
Adenosine 5’-triphosphate disodium salt trihydrate is unique due to its high-energy phosphate bonds, making it a primary energy currency in cells. Its ability to donate phosphate groups in phosphorylation reactions and its role in energy transfer distinguish it from other nucleotides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


